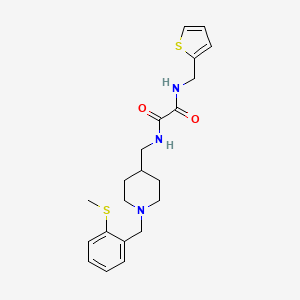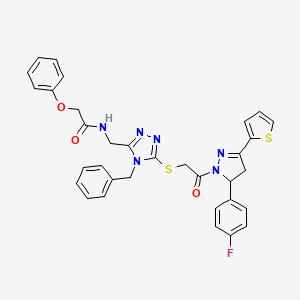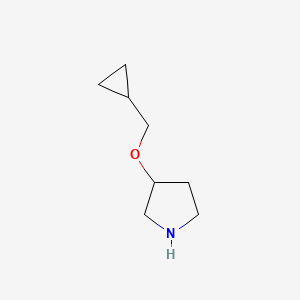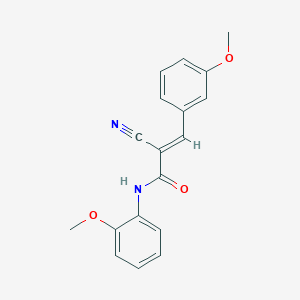![molecular formula C26H27N3O4S2 B2419388 2-(4-((3,4-二氢异喹啉-2(1H)-基)磺酰)苯甲酰胺)-N-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 897757-72-1](/img/structure/B2419388.png)
2-(4-((3,4-二氢异喹啉-2(1H)-基)磺酰)苯甲酰胺)-N-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anti-Cancer Properties
This compound has garnered interest due to its potential as an anti-cancer agent. Specifically, it selectively inhibits aldo-keto reductase AKR1C3, an enzyme associated with both breast and prostate cancer. Crystal structure studies reveal that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide moiety provides the correct conformation for the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
AKR1C3 Inhibition
AKR1C3 is a key enzyme involved in steroid metabolism and plays a role in hormone-related cancers. Inhibition of AKR1C3 can potentially modulate hormone levels and impact cancer progression. This compound’s high potency (low nanomolar range) and isoform selectivity (1500-fold preference for AKR1C3 over other isoforms) make it a promising candidate for targeted therapy .
Structure-Activity Relationship (SAR) Studies
Researchers have explored the structure-activity relationship around this lead compound. The positioning of the carboxylate group is critical for its inhibitory activity. While the carboxylate can be substituted by acid isosteres and amides, small substituents on the dihydroisoquinoline enhance potency. Interestingly, “reverse sulfonamides” exhibit a preference for the R stereoisomer .
Cellular Potency
The compound demonstrates good cellular potency, as measured by inhibiting AKR1C3 metabolism of a known dinitrobenzamide substrate. Notably, amide analogs are more effective than predicted by cellular assays, suggesting additional complexities in their mode of action .
Antifungal Activity
In a related study, 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums (analogous to the dihydroisoquinoline moiety in our compound) showed strong inhibition against various fungal strains, including Alternaria alternata, Colletotrichum lunata, and Pyricularia oryzae . While this specific compound was not tested, it highlights the potential broader applications of similar structural motifs.
Computational Insights
Computational modeling studies have revealed the origin of binding preferences for 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids. These insights can guide further optimization and design of AKR1C3 inhibitors .
作用机制
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids. It is involved in the regulation of genes involved in lipid metabolism, inflammation, and cell proliferation .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of the aldo-keto reductase AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound affects the biochemical pathways associated with the metabolism of fatty acids and steroids, given its interaction with PPARδ and AKR1C3 . AKR1C3 is involved in the metabolism of steroids and prostaglandins, and its inhibition can affect these pathways and their downstream effects .
Pharmacokinetics
The compound’s structure suggests that it may have good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Result of Action
The inhibition of AKR1C3 by this compound can result in the modulation of steroid and prostaglandin metabolism, potentially affecting cellular processes such as inflammation and cell proliferation . The compound’s interaction with PPARδ can also influence lipid metabolism, potentially affecting cellular energy homeostasis .
属性
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-27-25(31)23-21-8-4-5-9-22(21)34-26(23)28-24(30)18-10-12-20(13-11-18)35(32,33)29-15-14-17-6-2-3-7-19(17)16-29/h2-3,6-7,10-13H,4-5,8-9,14-16H2,1H3,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNXSZINTKIMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2419305.png)





![Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2419313.png)

![N-[2-(2,5-dimethoxyphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2419318.png)


![2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2419324.png)

![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)